

Application Notes and Protocols: Cefquinome Dosage Calculation for Bovine Respiratory Disease

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefquinome

Cat. No.: B211414

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine. It possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it an effective treatment for various infections in cattle, including Bovine Respiratory Disease (BRD). BRD is a significant cause of morbidity, mortality, and economic loss in the cattle industry, and is commonly caused by a complex of bacterial pathogens, primarily *Mannheimia haemolytica*, *Pasteurella multocida*, and *Histophilus somni*.^[1] This document provides detailed application notes and protocols for the dosage calculation of **cefquinome** in the treatment of BRD, aimed at researchers, scientists, and drug development professionals.

Recommended Dosage and Administration

The recommended dosage of **cefquinome** for the treatment of Bovine Respiratory Disease is 1 mg of **cefquinome** per kg of body weight, administered by intramuscular injection once daily for 3 to 5 consecutive days.^{[2][3]}

Table 1: Recommended **Cefquinome** Dosage for Bovine Respiratory Disease

Parameter	Value
Dosage	1 mg/kg of body weight
Route of Administration	Intramuscular (IM) injection
Frequency	Once daily
Duration	3 to 5 consecutive days

Pharmacokinetics of Cefquinome in Cattle

Understanding the pharmacokinetic profile of **cefquinome** is crucial for effective dosage calculation. Following intramuscular administration, **cefquinome** is rapidly absorbed and distributed in the body. It exhibits low protein binding and is primarily excreted unchanged in the urine.^[4]

Table 2: Pharmacokinetic Parameters of **Cefquinome** in Cattle after Intramuscular Administration

Parameter	Value	Reference
Bioavailability (F)	80.38%	^[3] ^[5]
Maximum Plasma Concentration (C _{max})	6.93 ± 0.58 µg/mL	^[6]
Time to Maximum Concentration (T _{max})	0.5 hours	^[6]
Elimination Half-life (t _{1/2})	2.5 - 3.73 hours	^[4] ^[6]
Volume of Distribution (V _d)	0.13 ± 0.02 L/kg	^[7]
Protein Binding	< 5%	^[4]

In Vitro Activity against BRD Pathogens

The efficacy of an antibiotic is determined by its ability to inhibit the growth of the target pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an

antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 3: **Cefquinome** MIC Distribution for Key Bovine Respiratory Disease Pathogens

Pathogen	MIC50 (µg/mL)	MIC90 (µg/mL)
Mannheimia haemolytica	≤0.016	0.031
Pasteurella multocida	≤0.016	≤0.016
Histophilus somni	Data not readily available in cited literature	Data not readily available in cited literature

Note: Data for Histophilus somni was not explicitly available in the provided search results. The table reflects the available data for the other key pathogens.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To determine the in vitro susceptibility of bacterial isolates from BRD cases to **cefquinome**.

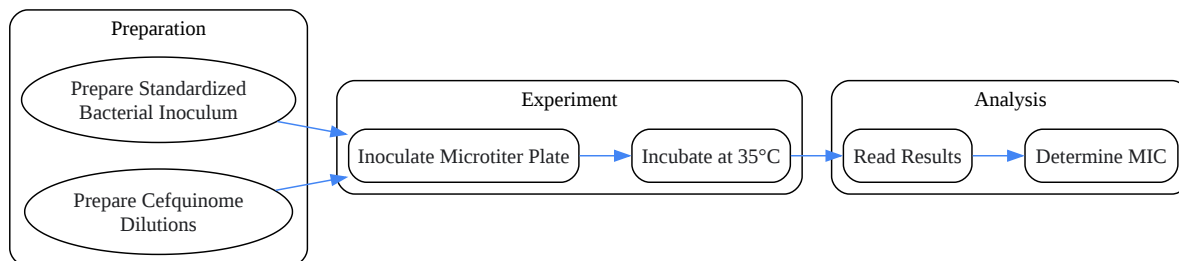
Materials:

- Bacterial isolates of Mannheimia haemolytica and Pasteurella multocida from bovine respiratory disease cases.
- **Cefquinome** analytical standard.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).

- 96-well microtiter plates.
- Bacterial inoculum standardized to 0.5 McFarland turbidity.
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$).
- Microplate reader or visual inspection.

Procedure:

- Preparation of **Cefquinome** Dilutions: Prepare a stock solution of **cefquinome** and perform serial two-fold dilutions in CAMHB to achieve a range of concentrations (e.g., 0.008 to 16 $\mu\text{g/mL}$) in the microtiter plate wells.
- Inoculum Preparation: Culture the bacterial isolates on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately $1\text{--}2 \times 10^8$ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the **cefquinome** dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the microtiter plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading Results: The MIC is determined as the lowest concentration of **cefquinome** at which there is no visible growth of the bacteria. This can be assessed visually or with a microplate reader.



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Workflow for MIC Determination.

Protocol for a Clinical Efficacy Trial

This protocol outlines a general framework for a randomized, controlled clinical trial to evaluate the efficacy of **cefquinome** for the treatment of BRD. The design should adhere to Good Clinical Practice (GCP) guidelines.

Objective: To evaluate the clinical efficacy of **cefquinome** in the treatment of naturally occurring BRD in cattle.

Study Design: A multi-center, randomized, positive-controlled, blinded clinical trial.

Animals:

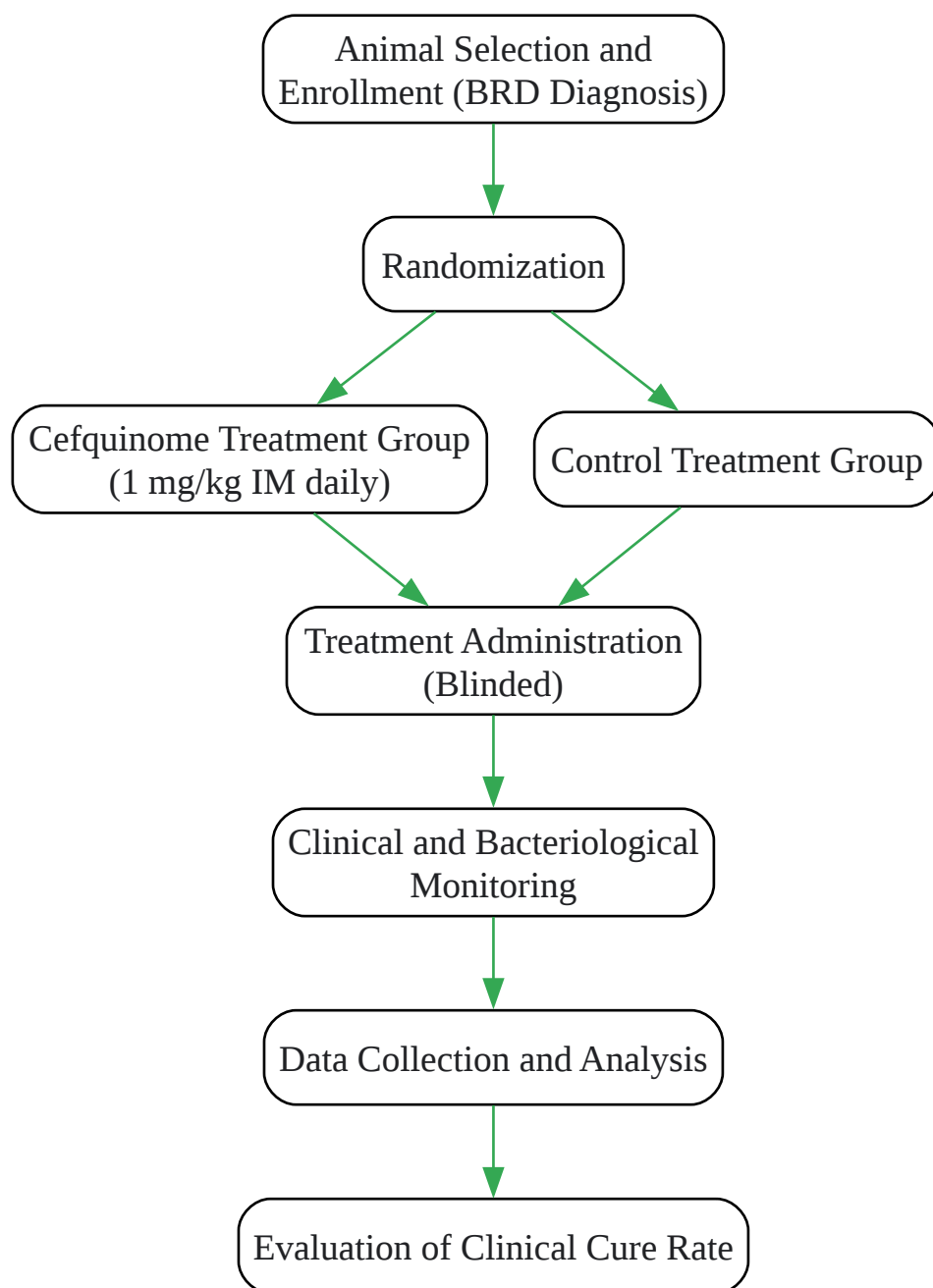
- Clinically diagnosed cases of BRD in cattle.
- Inclusion criteria: Rectal temperature > 40.0°C, clinical signs of respiratory disease (e.g., cough, nasal discharge, increased respiratory rate).
- Exclusion criteria: Previous antibiotic treatment for BRD, known hypersensitivity to β -lactam antibiotics.

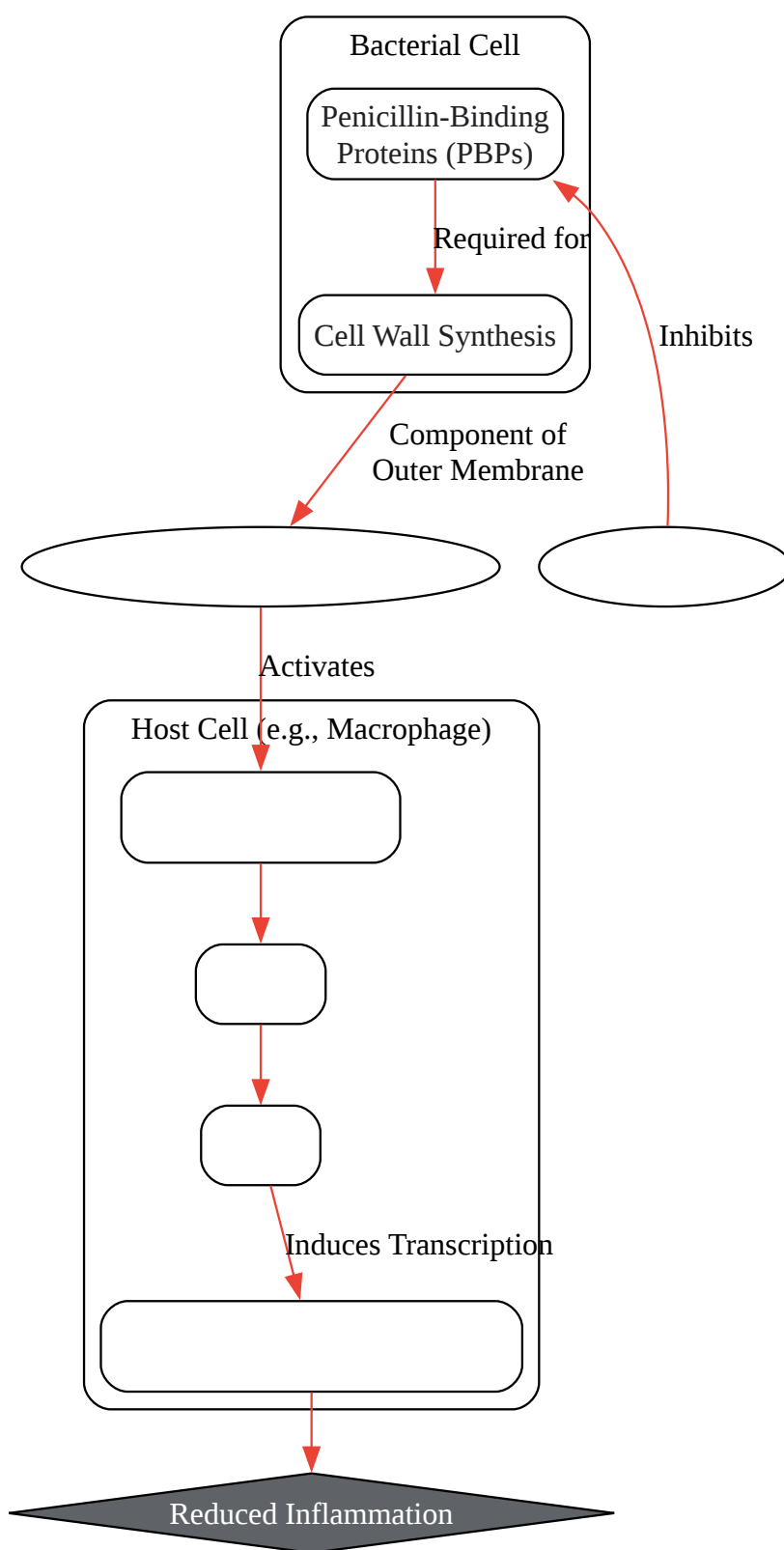
Treatment Groups:

- Test Group: **Cefquinome** administered at 1 mg/kg body weight, IM, once daily for 3-5 days.
- Control Group: A registered and effective antibiotic for BRD treatment, administered according to its label recommendations.

Procedure:

- Enrollment and Randomization: Animals meeting the inclusion criteria are enrolled and randomly allocated to either the test or control group.
- Treatment Administration: Treatments are administered by trained personnel who are blinded to the treatment allocation.
- Clinical Assessment: Clinical signs (rectal temperature, respiratory score, depression score) are recorded at pre-defined time points (e.g., Day 0, 1, 2, 3, 5, and 7).
- Bacteriological Sampling: Nasopharyngeal swabs or transtracheal washes may be collected for bacterial culture and susceptibility testing at Day 0 and at the end of the study.
- Data Analysis: The primary outcome is the clinical cure rate, defined as the resolution of clinical signs. Statistical analysis is performed to compare the cure rates between the treatment groups.





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